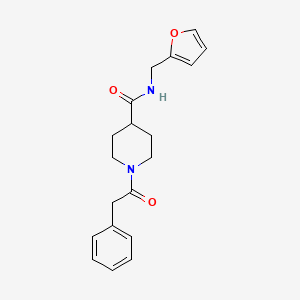

N-(2-furylmethyl)-1-(phenylacetyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

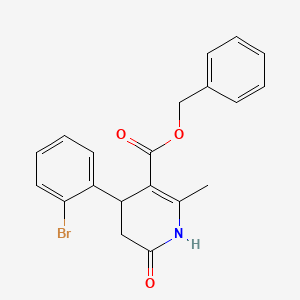

The synthesis of piperidine derivatives often involves complex reaction pathways that include the formation of key intermediates and the careful manipulation of functional groups. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that introducing a bulky moiety in the para position of benzamide significantly increases activity. The quality of the nitrogen atom in the piperidine ring plays a crucial role in the activity of these compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical to their function, with specific substitutions on the nitrogen atoms and the piperidine ring affecting their biological activity. For instance, the introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety can result in compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Chemical Reactions and Properties

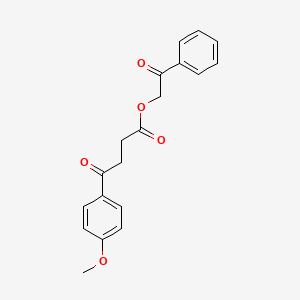

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. These reactions include aldol reactions, Michael addition, and aza-Michael reactions, among others. The domino reaction based on arylaldehydes and 1-acetylcyclopropanecarboxamides, for example, allows the efficient synthesis of piperidine-2,4-diones with multiple functionalities (Liu et al., 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and lipophilicity, are influenced by their molecular structure and the presence of functional groups. The introduction of fluorine atoms into the side chains of local anesthetics like ropivacaine and levobupivacaine, for instance, can modulate their pharmacologically relevant properties, affecting their basicity, lipophilicity, and aqueous solubility (Vorberg et al., 2016).

Chemical Properties Analysis

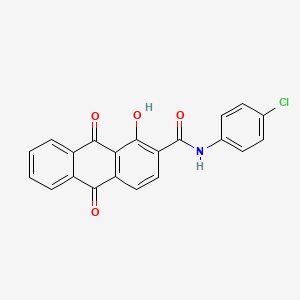

The chemical properties of piperidine derivatives, including their reactivity and stability, are critical for their biological activities and therapeutic potential. For example, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their specific chemical properties (Kambappa et al., 2017).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(13-15-5-2-1-3-6-15)21-10-8-16(9-11-21)19(23)20-14-17-7-4-12-24-17/h1-7,12,16H,8-11,13-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPQMJMOORHXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)

![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)

![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)

![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)

![2-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5012406.png)

![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)

![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)

![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)

![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)